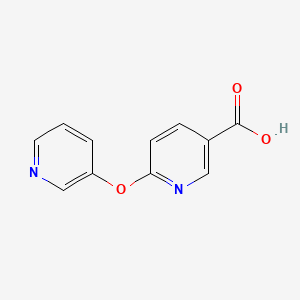

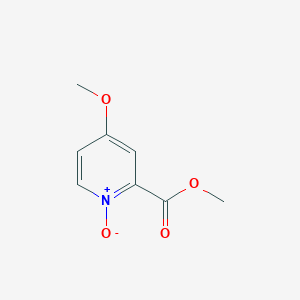

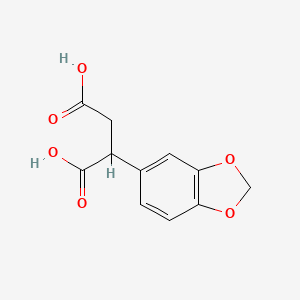

1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-

Übersicht

Beschreibung

Chemical compounds like “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-” belong to a class of organic compounds known as isoquinolines . Isoquinolines are compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves complex organic reactions . The exact synthesis process for “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-” is not available in the sources I found.Chemical Reactions Analysis

The chemical reactions involving isoquinolines depend on their functional groups . Without specific information on “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-”, it’s difficult to predict its reactivity.Wissenschaftliche Forschungsanwendungen

Spectral Properties and Fluorescence Applications

The spectral properties of a series of new isoquinolinones, including their dimethylamino derivatives, have been extensively studied. These compounds exhibit bright fluorescence in solutions, poly methlmetacrylamide plastic matrices, and the solid state. The presence of the dimethylamino group significantly influences the absorption and emission maxima and enhances quantum yields, making these compounds excellent candidates for fluorescent markers in biomedical applications (Galunov et al., 2003).

Isoquinoline Alkaloids from Natural Sources

Isoquinoline alkaloids and their derivatives, including those similar to the specified compound, have been isolated from natural sources such as Menispermum dauricum. These compounds, characterized through advanced spectral methods, are of interest due to their potential pharmacological properties (Zhang et al., 2004).

Synthesis and Characterization for Biomedical Imaging

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, containing an environment-sensitive fluorescent moiety, demonstrated high 5-HT(1A) receptor affinity and good fluorescence properties. These findings suggest potential applications in visualizing 5-HT(1A) receptors in biomedical imaging, highlighting the versatility of isoquinolinone derivatives in therapeutic and diagnostic applications (Lacivita et al., 2009).

Vasodilation Activity

Novel isoquinolinone derivatives have been synthesized and shown to possess vasodilation activity. This pharmacological property could be leveraged in developing new treatments for cardiovascular diseases, demonstrating the compound's potential beyond fluorescence applications (San-qi, 2010).

Electroluminescent Applications

The synthesis of new low-molecular-weight compounds, including isoquinolinone derivatives, has opened avenues for their application in organic light-emitting devices (OLEDs). Their photophysical properties in solution and polymer films make them suitable for developing color electroluminescent structures, indicating their potential in electronics and display technologies (Dobrikov et al., 2011).

Eigenschaften

IUPAC Name |

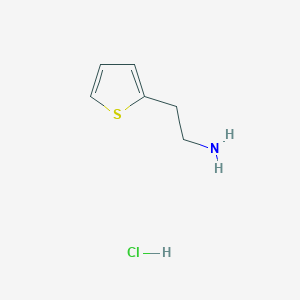

7-(dimethylamino)-3-(3-methoxyphenyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-20(2)14-8-7-12-10-17(19-18(21)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKMZSOYRBWLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(NC2=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

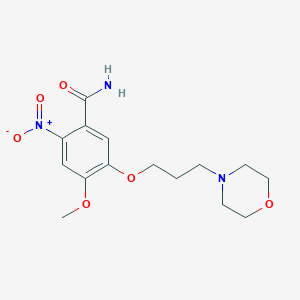

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3159449.png)